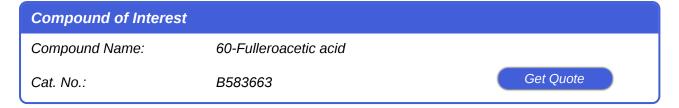


Structural Analysis of 60-Fulleroacetic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of **60-fulleroacetic acid**, a functionalized fullerene derivative with potential applications in various scientific fields, including drug development. This document details the key methodologies for its synthesis and characterization, presents available spectroscopic and crystallographic data, and outlines the experimental workflows for its analysis.

Introduction to 60-Fulleroacetic Acid

60-Fulleroacetic acid is a derivative of Buckminsterfullerene (C60), where an acetic acid moiety is covalently attached to the fullerene cage. This functionalization enhances the solubility and processability of the otherwise insoluble C60, opening avenues for its biological and material science applications. The structural elucidation of this molecule is paramount to understanding its chemical properties and potential interactions in biological systems.

Synthesis of 60-Fulleroacetic Acid

The most common and efficient method for the synthesis of **60-fulleroacetic acid** and its derivatives is the Bingel-Hirsch reaction.[1][2][3] This reaction involves the nucleophilic cyclopropanation of C60 with a halogenated malonic ester in the presence of a base, followed by hydrolysis to yield the carboxylic acid.

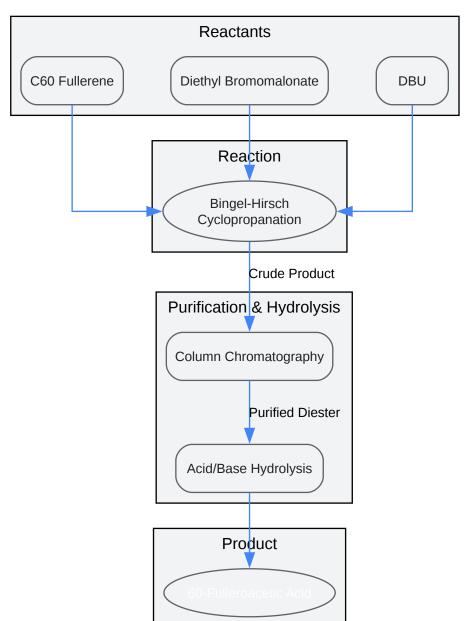


Representative Experimental Protocol: Bingel-Hirsch Reaction

- Preparation of the Malonate Derivative: Diethyl bromomalonate is prepared by the bromination of diethyl malonate.
- Cyclopropanation: A solution of C60 in a suitable solvent (e.g., toluene) is treated with diethyl bromomalonate and a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2] The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Purification of the Diester Adduct: The resulting mixture is purified by column chromatography on silica gel to isolate the diethyl 60-fulleromalonate monoadduct.
- Hydrolysis: The purified diester is then subjected to acidic or basic hydrolysis to yield 60-fulleroacetic acid (in its dicarboxylic acid form, more accurately named fullerene-C60-methanodicarboxylic acid). Subsequent decarboxylation can lead to the mono-acid, though the dicarboxylic acid is a common stable product.

Below is a diagram illustrating the general synthesis workflow.





Synthesis Workflow for 60-Fulleroacetic Acid

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Caption: Synthesis workflow for **60-fulleroacetic acid** via the Bingel-Hirsch reaction.



Spectroscopic Characterization

The structural confirmation of **60-fulleroacetic acid** relies on a combination of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule. The carboxylation of C60 introduces characteristic vibrational bands.

Representative Experimental Protocol:

- The sample is mixed with potassium bromide (KBr) and pressed into a pellet.
- The pellet is placed in an FTIR spectrometer.
- The spectrum is recorded in the range of 4000-400 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for Carboxylated Fullerenes

Wavenumber (cm ⁻¹)	Assignment	Reference
~3450 (broad)	O-H stretching of the carboxylic acid	[4]
~1720	C=O stretching of the carboxylic acid	[4]
~1630	C=C stretching (from the fullerene cage)	[5]
1427, 1181, 575, 525	Characteristic F1u modes of the C60 cage	[5]

An example of an FTIR spectrum for a related compound, C60(C(COOH)2)n, clearly shows the presence of the carboxylic acid groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise structure and connectivity of the atoms in **60-fulleroacetic acid**.

Representative Experimental Protocol:

- The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The solution is placed in an NMR tube.
- ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Due to the limited availability of specific NMR data for **60-fulleroacetic acid**, the following table presents representative ¹³C NMR chemical shifts for a C60 monoadduct, providing an indication of the expected spectral regions.[6][7]

Table 2: Representative ¹³C NMR Chemical Shifts for a C60 Monoadduct

Chemical Shift (δ , ppm)	Assignment	Reference
193.44	Carbonyl carbon of the addend	[6][7]
145.5 - 137.7	sp² carbons of the C60 cage	[6][7]
74.10	sp³ carbon of the C60 cage at the point of addition	[6][7]
70.37	Methanocarbon of the cyclopropane ring	[6][7]
28.12	sp³ carbons of the addend	[6][7]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of **60-fulleroacetic acid**.

Representative Experimental Protocol:

A solution of the sample is introduced into the mass spectrometer.



- Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser
 Desorption/Ionization (MALDI) can be used.
- The mass-to-charge ratio (m/z) of the molecular ion is determined.

Table 3: Expected Mass Spectrometric Data

Technique	Expected m/z	Notes
ESI-MS	[M-H] ⁻ or [M+H]+	Dependent on the ionization mode.
MALDI-TOF	[M]+ or [M+Na]+	Often observed as adducts with matrix or salts.

For a tris-adduct of C60 with malonic acid, a mass peak at 1194/1195 has been reported.

Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, obtaining single crystals of sufficient quality for fullerene derivatives can be challenging.

Representative Experimental Protocol:

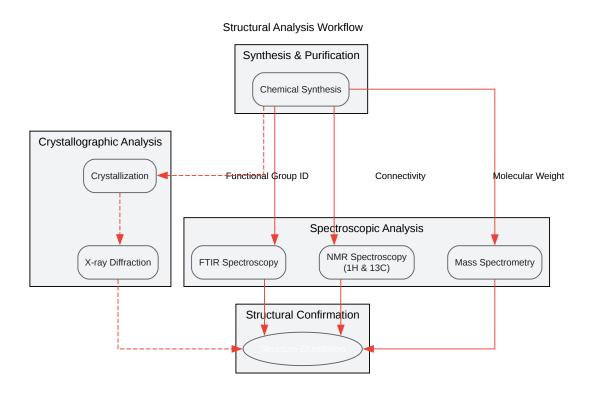
- Single crystals are grown by slow evaporation of a solvent from a solution of the purified compound.
- · A suitable crystal is mounted on a goniometer.
- X-ray diffraction data is collected at low temperature.
- The crystal structure is solved and refined.

While a specific crystal structure for **60-fulleroacetic acid** is not readily available in the literature, studies on pristine C60 and its solvates have been conducted. Carboxylated C60 derivatives have been noted to exhibit a significantly reduced crystalline structure compared to pristine C60.



Experimental Analysis Workflow

The comprehensive structural analysis of **60-fulleroacetic acid** follows a logical workflow, integrating the techniques described above.



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